

# Introduction: The Structural Significance of Ethyl 6-Aminonicotinate

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## Compound of Interest

Compound Name: Ethyl 6-Aminonicotinate

Cat. No.: B3021196

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**Ethyl 6-aminonicotinate**, also known as ethyl 6-aminopyridine-3-carboxylate, is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its substituted pyridine core is a common scaffold in pharmacologically active molecules, making it a compound of significant interest for drug development professionals.[1] The precise elucidation of its molecular structure is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural characterization of organic molecules like **Ethyl 6-Aminonicotinate**. [3][4] By probing the magnetic properties of atomic nuclei—primarily  $^1\text{H}$  (protons) and  $^{13}\text{C}$ —NMR provides a detailed atomic-level map of the molecular framework. This guide offers a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Ethyl 6-Aminonicotinate**, grounded in the principles of chemical structure and magnetic resonance, to provide researchers with a definitive spectroscopic reference.

## Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering system for **Ethyl 6-Aminonicotinate** ( $\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2$ ) is used throughout this guide.

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Figure 1. Structure of **Ethyl 6-**

**Aminonicotinate** with IUPAC numbering for NMR correlation.

## Experimental Protocol: Acquiring High-Fidelity NMR Data

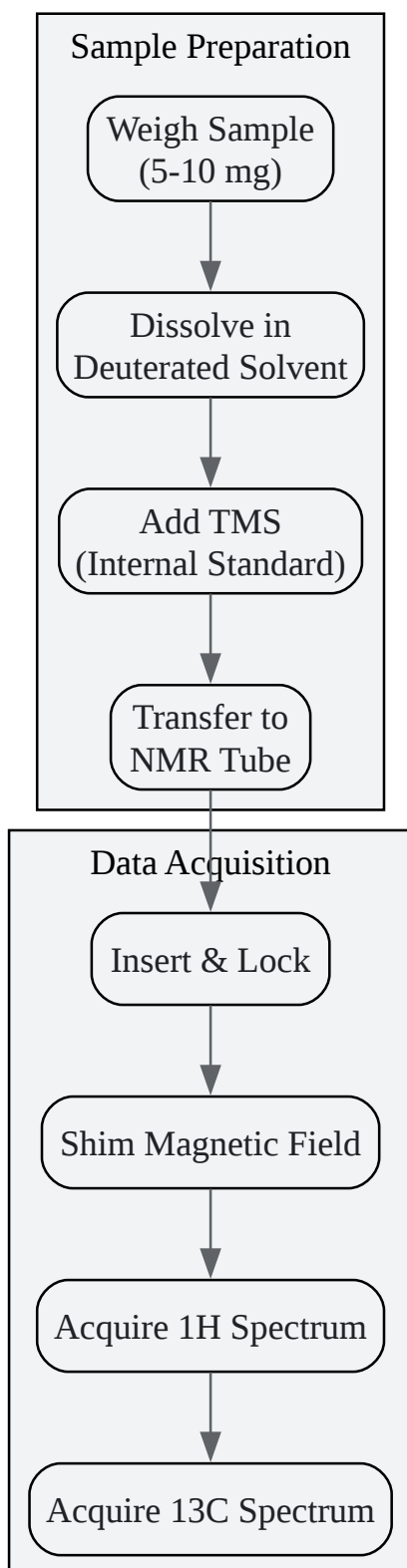
The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol describes a self-validating system for acquiring high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, ensuring both accuracy and reproducibility.

### Step 1: Sample Preparation

- **Mass Determination:** Accurately weigh 5-10 mg of high-purity **Ethyl 6-Aminonicotinate**.
- **Solvent Selection:** Dissolve the sample in 0.6 mL of a deuterated solvent. Deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice for its excellent solubilizing properties and relatively clean spectral window. For compounds with potential for hydrogen bonding, deuterated dimethyl sulfoxide ( $\text{DMSO}-d_6$ ) is a superior alternative as it minimizes proton exchange of the amine ( $\text{NH}_2$ ) group.[5]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting the 0 ppm mark for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
- **Homogenization:** Ensure the sample is fully dissolved by gentle vortexing. Transfer the clear solution to a 5 mm NMR tube.

### Step 2: Spectrometer Setup and Data Acquisition (400 MHz Spectrometer)

- Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
- Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved signals.<sup>[5]</sup>
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
  - Spectral Width: Set to approximately 12-15 ppm to encompass all expected proton signals.
  - Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
  - Relaxation Delay (D1): A delay of 1.5-2.0 seconds ensures proper T1 relaxation for quantitative accuracy.<sup>[6]</sup>
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum of singlets for each unique carbon, simplifying interpretation.
  - Spectral Width: Set to approximately 200-220 ppm.
  - Number of Scans: Due to the lower natural abundance of <sup>13</sup>C, a higher number of scans (e.g., 1024 or more) is required.
  - Relaxation Delay (D1): A 2.0-second delay is standard.



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**Caption:** Experimental workflow for NMR data acquisition.

## <sup>1</sup>H NMR Spectroscopic Data and Interpretation

The <sup>1</sup>H NMR spectrum of **Ethyl 6-Aminonicotinate** provides a wealth of structural information through four key parameters: chemical shift ( $\delta$ ), integration, multiplicity (splitting pattern), and coupling constants (J).

Table 1: Summary of <sup>1</sup>H NMR Data for **Ethyl 6-Aminonicotinate** (400 MHz, DMSO-d<sub>6</sub>)

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-2	~8.3 - 8.5	Doublet (d) or dd	1H	J(H2-H4) $\approx$ 2.5 Hz
H-4	~7.8 - 8.0	Doublet of Doublets (dd)	1H	J(H4-H5) $\approx$ 8.5 Hz, J(H4-H2) $\approx$ 2.5 Hz
H-5	~6.4 - 6.6	Doublet (d)	1H	J(H5-H4) $\approx$ 8.5 Hz
NH <sub>2</sub> (C6-NH <sub>2</sub> )	~6.0 - 6.5 (broad)	Broad Singlet (br s)	2H	N/A
H-8 (-OCH <sub>2</sub> CH <sub>3</sub> )	~4.2 - 4.4	Quartet (q)	2H	J(H8-H9) $\approx$ 7.1 Hz
H-9 (-OCH <sub>2</sub> CH <sub>3</sub> )	~1.2 - 1.4	Triplet (t)	3H	J(H9-H8) $\approx$ 7.1 Hz

### Causality Behind Peak Assignments:

- Aromatic Region (Pyridine Ring):
  - H-2: This proton is ortho to the nitrogen and meta to the electron-withdrawing ester group (-COOEt). It is also para to the strongly electron-donating amino group (-NH<sub>2</sub>). The combination of these effects results in its downfield position, appearing as a doublet due to coupling with H-4 (<sup>4</sup>J meta-coupling).

- H-4: Positioned meta to both the amino and ester groups, H-4 is significantly deshielded. It appears as a doublet of doublets, split by H-5 ( $^3J$  ortho-coupling) and H-2 ( $^4J$  meta-coupling).
- H-5: This proton is ortho to the electron-donating amino group, causing significant shielding and shifting it markedly upfield compared to other aromatic protons. It is split into a doublet by its vicinal neighbor, H-4.
- Amine Protons ( $-\text{NH}_2$ ):
  - The protons of the primary amine appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and rapid chemical exchange.<sup>[7][8][9]</sup> To definitively confirm this assignment, a "D<sub>2</sub>O shake" experiment can be performed; the addition of a drop of D<sub>2</sub>O will cause the NH<sub>2</sub> protons to exchange with deuterium, leading to the disappearance of this signal from the spectrum.<sup>[9]</sup>
- Ethyl Ester Group ( $-\text{OCH}_2\text{CH}_3$ ):
  - H-8 (Methylene,  $-\text{CH}_2-$ ): These protons are directly attached to the deshielding ester oxygen, placing their signal at ~4.3 ppm. The signal is split into a quartet by the three adjacent methyl protons ( $n+1$  rule,  $3+1=4$ ).
  - H-9 (Methyl,  $-\text{CH}_3-$ ): The terminal methyl protons are more shielded, appearing upfield at ~1.3 ppm. They are split into a triplet by the two adjacent methylene protons ( $n+1$  rule,  $2+1=3$ ). The coupling constant for H-8 and H-9 must be identical.<sup>[10]</sup>

## <sup>13</sup>C NMR Spectroscopic Data and Interpretation

The proton-decoupled <sup>13</sup>C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Summary of <sup>13</sup>C NMR Data for **Ethyl 6-Aminonicotinate** (100 MHz, DMSO-d<sub>6</sub>)

Assignment	Chemical Shift ( $\delta$ , ppm)
C-7 (C=O)	~165 - 167
C-6	~160 - 162
C-2	~148 - 150
C-4	~138 - 140
C-5	~106 - 108
C-3	~105 - 107
C-8 (-OCH <sub>2</sub> )	~59 - 61
C-9 (-CH <sub>3</sub> )	~14 - 16

## Causality Behind Peak Assignments:

- Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen, placing it furthest downfield.
- Pyridine Ring Carbons:
  - C-6: This carbon is directly attached to the strongly electron-donating amino group, resulting in a significant downfield shift (deshielding) due to resonance effects within the aromatic system.
  - C-2 & C-4: These carbons are deshielded by the ring nitrogen and the influence of the substituents, appearing in the typical aromatic region for substituted pyridines.
  - C-3 & C-5: C-3 is attached to the ester group, while C-5 is ortho to the amino group. The strong shielding effect of the amino group shifts C-5 significantly upfield. C-3 is also relatively shielded, appearing at the high-field end of the aromatic carbon region.
- Ethyl Group Carbons (C-8, C-9):
  - C-8 (-OCH<sub>2</sub>-): The methylene carbon is deshielded by the adjacent oxygen atom.

- C-9 (-CH<sub>3</sub>): The terminal methyl carbon is the most shielded carbon in the molecule, appearing furthest upfield.

## Advanced Structural Verification with 2D NMR

For absolute certainty in assignments, especially in more complex derivatives, 2D NMR techniques are indispensable.

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. A cross-peak between the signals at ~4.3 ppm and ~1.3 ppm would definitively confirm their assignment to the ethyl group (H-8 and H-9).<sup>[10]</sup>
- HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, providing unambiguous C-H correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, allowing for the complete assembly of the molecular skeleton. For instance, a correlation between the H-2 proton and the C-4 and C-6 carbons would confirm their connectivity.<sup>[5]</sup>

**Caption:** COSY correlation between ethyl group protons.

## Conclusion

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Ethyl 6-Aminonicotinate** are highly informative and characteristic. The distinct chemical shifts and coupling patterns of the aromatic, amine, and ethyl ester protons provide a definitive fingerprint for structural confirmation and purity assessment. By understanding the underlying electronic effects of the substituent groups on the pyridine ring, researchers can confidently interpret these spectra. This guide provides the foundational data and interpretive logic necessary for professionals in drug discovery and chemical synthesis to effectively utilize NMR spectroscopy in their work with this important chemical intermediate.

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